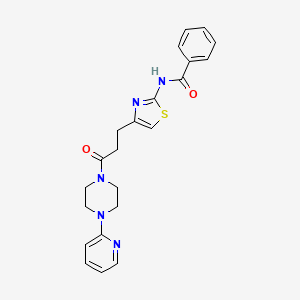
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. As a derivative of pyridazine, it integrates functionalities that make it of particular interest in both medicinal and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. These steps may include:
Preparation of the Pyridazine Ring: : Starting from a suitable dinitrile or diamine precursor, the pyridazine ring is constructed via cyclization reactions.
Addition of the Cyclopropylamine Moiety: : This involves the nucleophilic substitution of a suitable leaving group with cyclopropylamine.
Attachment of the Carboxamide Group: : This can be achieved through the reaction of the pyridazine derivative with cyclopropanecarboxylic acid chloride or an equivalent reagent under appropriate conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This includes:
Large-scale Reactor Synthesis: : Utilizing large reactors for efficient mixing and temperature control.
Catalysts and Solvents: : Employing specific catalysts and solvents that facilitate the reaction while minimizing side products.
Purification: : Using techniques such as crystallization, distillation, or chromatography to isolate the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: : N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride, affecting specific functional groups like the oxobutyl moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at positions activated by the pyridazine ring or the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dichloromethane, ethanol, acetonitrile
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Sulfoxides and Sulfones: : Through oxidation
Reduced Amines and Alcohols: : Via reduction of the oxobutyl moiety
Substituted Derivatives: : Resulting from electrophilic or nucleophilic substitutions
科学的研究の応用
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide finds applications in diverse research areas:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Used in studies involving enzyme inhibition or as a potential ligand for receptor binding assays.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer, due to its interaction with specific molecular targets.
Industry: : Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Molecular Targets and Pathways
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exerts its effects through:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: : The compound could act as an agonist or antagonist at specific cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(6-((4-amino-4-oxobutyl)thio)pyridazin-3-yl)carbamoylcyclopropane: : Similar structure but lacks the cyclopropylamino group.
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyrazin-3-yl)cyclopropanecarboxamide: : Pyrazine ring instead of pyridazine.
Unique Features
Cyclopropylamino Group: : Adds steric hindrance and electronic effects that can alter reactivity and binding affinity.
Thioether Linkage: : Provides a sulfur atom that can engage in unique interactions compared to oxygen or nitrogen.
特性
IUPAC Name |
N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-13(16-11-5-6-11)2-1-9-22-14-8-7-12(18-19-14)17-15(21)10-3-4-10/h7-8,10-11H,1-6,9H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYCWGQPFFXASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/new.no-structure.jpg)
![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)

![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
![N-[5-chloro-2-(piperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2671226.png)
![2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2671228.png)



![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)
